

3-(Trifluoromethoxy)aniline molecular structure and formula

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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)aniline

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An In-Depth Technical Guide to 3-(Trifluoromethoxy)aniline

Abstract: This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)aniline** (CAS No: 1535-73-5), a critical fluorinated building block in modern chemistry. The trifluoromethoxy (-OCF₃) group imparts unique properties, including enhanced lipophilicity and metabolic stability, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} This document details its molecular structure, physicochemical properties, and key applications, offering essential data and methodologies for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

3-(Trifluoromethoxy)aniline is an aromatic compound characterized by an aniline backbone substituted with a trifluoromethoxy group at the meta-position. This substitution is pivotal to its chemical behavior and utility.

Caption: Figure 1: Molecular structure of **3-(Trifluoromethoxy)aniline**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(trifluoromethoxy)aniline[4][5][6]
CAS Number	1535-73-5[1][4][7][8]
Molecular Formula	C7H6F3NO[1][4][7][8][9]
Molecular Weight	177.12 g/mol [7][8][9]
SMILES	Nc1ccccc(OC(F)(F)F)c1
InChI	1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2
InChIKey	SADHVOSOZBAAGL-UHFFFAOYSA-N[4][7]

| Synonyms | m-(Trifluoromethoxy)aniline, α,α,α-Trifluoro-m-anisidine[1][7][8] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **3-(Trifluoromethoxy)aniline** are summarized below. These properties are crucial for its handling, storage, and application in various synthetic procedures.

Table 2: Physicochemical Properties

Property	Value
Appearance	Clear yellow to orange liquid[1][7]
Boiling Point	72-73 °C @ 8 mmHg[7]
Density	1.325 g/mL at 25 °C[7]
Refractive Index	n20/D 1.466[7]
Flash Point	85 °C (185 °F) - closed cup[7]
Water Solubility	Not miscible or difficult to mix[7]
pKa (Predicted)	3.36 ± 0.10[7]

| Purity | ≥ 98% (GC)[1] |

Table 3: Spectroscopic Data

Technique	Availability
1H NMR	Data available from suppliers like Sigma-Aldrich.[4]
13C NMR	Data available through spectral databases.[4]
IR Spectroscopy	FTIR and ATR-IR spectra are available from sources like Bio-Rad.[4]

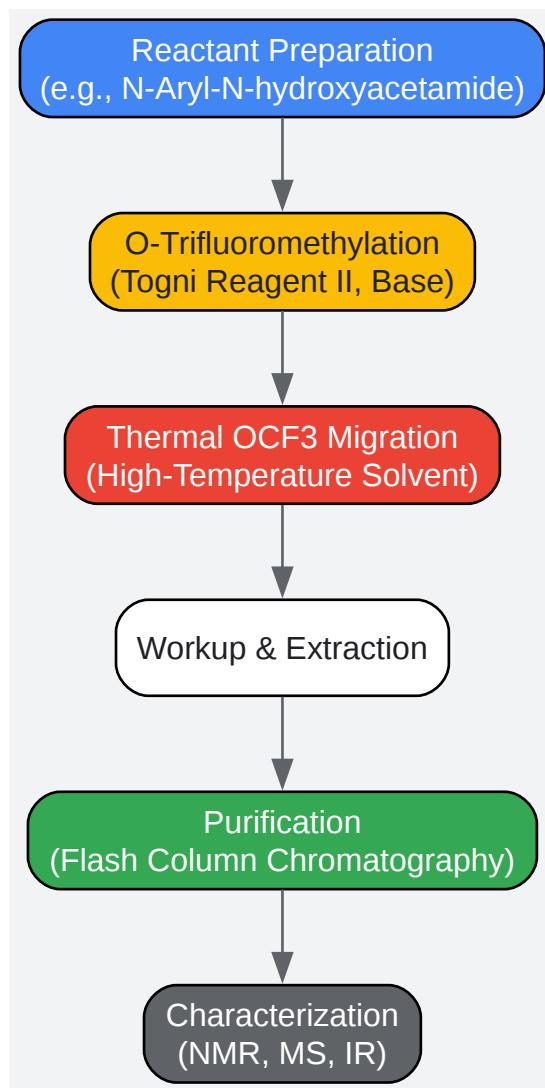
| Mass Spectrometry | Data is available in various chemical databases.[4] |

Synthesis and Applications

While a specific, detailed protocol for the industrial synthesis of **3-(Trifluoromethoxy)aniline** is proprietary, a general understanding can be derived from related academic syntheses of other trifluoromethylated aniline derivatives. These methods often involve the use of specialized fluorinating agents.

The following protocol is a representative example for synthesizing a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which illustrates the key steps of trifluoromethylation and subsequent rearrangement.[10]

- **O-Trifluoromethylation:** Methyl 4-(N-hydroxyacetamido)benzoate is treated with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of cesium carbonate (Cs_2CO_3) in chloroform at room temperature.[10] This step yields an N-(trifluoromethoxy)acetamido intermediate.
- **Thermal Rearrangement:** The intermediate is heated in nitromethane at $120\text{ }^\circ\text{C}$ in a sealed pressure vessel.[10] This induces an intramolecular migration of the $-\text{OCF}_3$ group to the ortho position of the aniline ring.
- **Purification:** The crude product is concentrated in *vacuo* and purified using flash column chromatography to yield the final ortho-trifluoromethylated aniline derivative.[10]



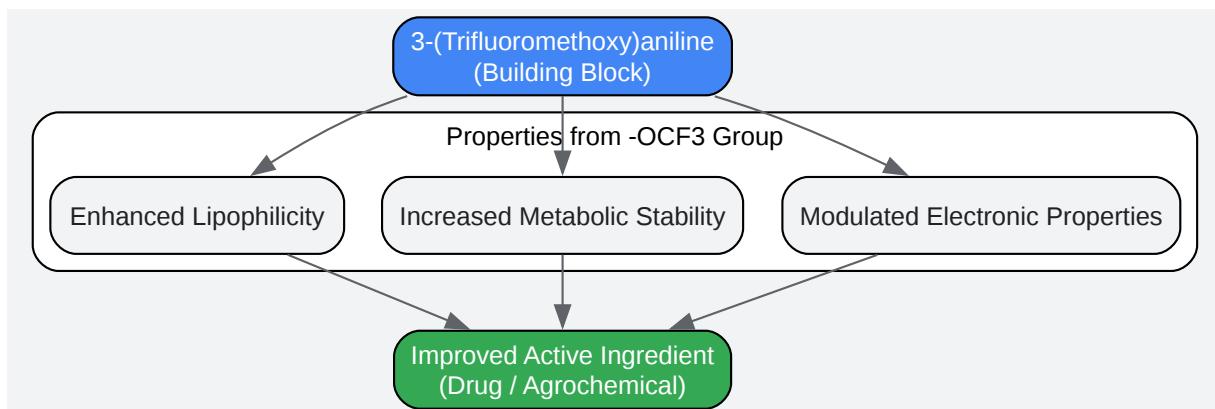
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Caption: Figure 2: General workflow for synthesizing trifluoromethoxylated anilines.

3-(Trifluoromethoxy)aniline is a versatile intermediate primarily because the -OCF₃ group acts as a lipophilic hydrogen bond acceptor that can significantly enhance a molecule's pharmacokinetic profile.

- Pharmaceuticals: It is a key building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.^{[1][11]} The trifluoromethoxy group can improve metabolic stability and cell membrane permeability.^[2] For example, it is a reactant in the synthesis of pyrazolone-quinazolone hybrids, which are inhibitors of human hydroxyphenylpyruvate dioxygenase and potential treatments for type I tyrosinemia.^{[6][7]}

- Agrochemicals: In the agrochemical industry, this compound is used to formulate advanced herbicides and pesticides.[1][3] The -OCF₃ group enhances the bioactivity and stability of the active ingredients.[1]



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Caption: Figure 3: Logical relationship of the -OCF₃ group to enhanced properties.

Conclusion

3-(Trifluoromethoxy)aniline is a cornerstone intermediate for creating high-performance molecules in the pharmaceutical and agricultural sectors. Its defining trifluoromethoxy group provides a powerful tool for chemists to fine-tune molecular properties, leading to enhanced efficacy, stability, and bioavailability. The data and protocols summarized in this guide underscore its significance and provide a foundational resource for its application in advanced synthesis.

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